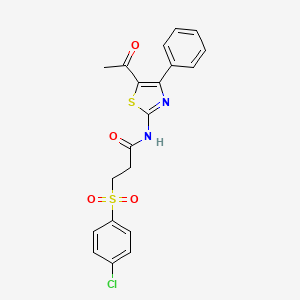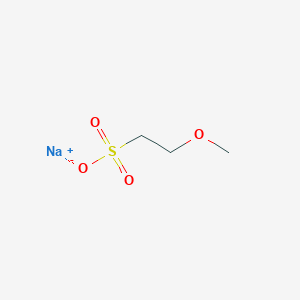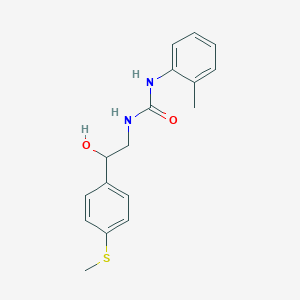
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(o-tolyl)urea, also known as MTU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTU is a urea derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Urea derivatives are key intermediates in the synthesis of a wide range of chemicals. The synthesis of ureas from carboxylic acids through the Lossen rearrangement is an example of the versatility of urea compounds in organic synthesis. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement demonstrates a single-pot, racemization-free approach to synthesizing hydroxamic acids and ureas from carboxylic acids, showcasing the method's efficiency and environmental friendliness due to the recyclability of byproducts (Thalluri et al., 2014).
Metabolism and Biochemical Applications
Research on the metabolism of aromatic hydrocarbons like benzene and toluene in rats has led to the identification of various phenolic metabolites. Such studies contribute to our understanding of the biochemical transformations of these compounds in biological systems, which could be relevant for assessing the environmental and health impacts of related urea derivatives (Bakke & Scheline, 1970).
Pharmacological and Enzymatic Inhibition
Urea derivatives are also investigated for their pharmacological activities. For example, tetrahydropyrimidine-5-carboxylates have been synthesized and tested for their inhibitory effects on acetylcholinesterase and carbonic anhydrase enzymes. Such compounds demonstrate significant inhibition, suggesting their potential in developing therapeutic agents (Sujayev et al., 2016).
Material Science and Polymer Chemistry
Urea derivatives find applications in material science, particularly in the formulation and properties of hydrogels and polymers. The anion tuning of rheology, morphology, and gelation of a low molecular weight salt hydrogelator demonstrates how urea compounds can influence the physical properties of materials. This has implications for designing materials with specific mechanical and morphological characteristics (Lloyd & Steed, 2011).
Propiedades
IUPAC Name |
1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-12-5-3-4-6-15(12)19-17(21)18-11-16(20)13-7-9-14(22-2)10-8-13/h3-10,16,20H,11H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMARDZAGYTOHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(o-tolyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

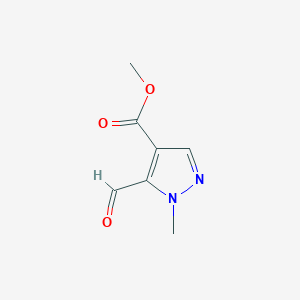

![2-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/no-structure.png)
![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2438927.png)

![N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2438933.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B2438934.png)
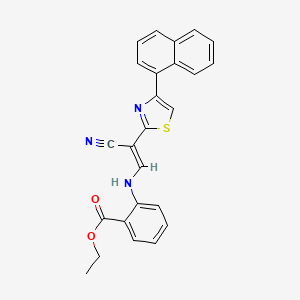
![N-(furan-2-ylmethyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2438938.png)

